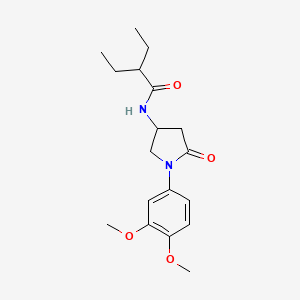

![molecular formula C12H8ClF3N2O B2852726 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline CAS No. 98968-77-5](/img/structure/B2852726.png)

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

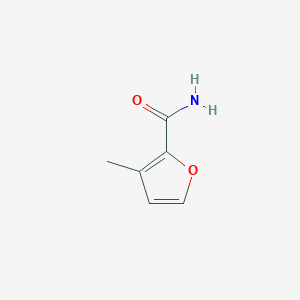

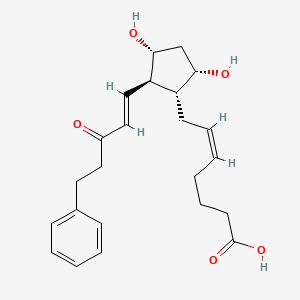

“2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline” is a chemical compound with the empirical formula C12H8ClF3N2O . It has a molecular weight of 288.65 . The compound is solid in form .

Synthesis Analysis

While specific synthesis methods for “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline” were not found, related compounds have been synthesized using palladium-catalyzed coupling reactions .

Molecular Structure Analysis

The SMILES string representation of the molecule is FC(F)(F)C1=CC(Cl)=C(OC(C=CC=C2)=C2N)N=C1 . This indicates that the molecule contains a pyridine ring with a trifluoromethyl group and a chlorine atom attached. An aniline group is connected to the pyridine ring through an oxygen atom .

Physical And Chemical Properties Analysis

The compound is solid in form . The refractive index is not available .

Wissenschaftliche Forschungsanwendungen

Structural and Functional Analysis

Fungicide Fluazinam : The compound serves as a key ingredient in the fungicide fluazinam. Its molecular structure, characterized by a dihedral angle between the pyridine and benzene ring planes, forms inversion dimers linked by various interactions, contributing to a three-dimensional network. This structural complexity enhances its efficacy as a fungicide (Youngeun Jeon et al., 2013).

Antitumor Activity : Novel derivatives of this compound have been synthesized and their antitumor activity investigated. Specific derivatives displayed significant in vitro anti-cancer activity, highlighting the compound's potential in medical applications (Catalin V. Maftei et al., 2016).

Chemical Reactivity and Synthesis

Metal-Organic Frameworks : The compound has been utilized in the synthesis of metal-organic frameworks, particularly in complexes with aniline or pyridine-functionalized N-heterocyclic carbene. These complexes have potential applications in catalysis and materials science (Ren-Tai Zhuang et al., 2013).

Spectrophotometric Methods : It's used as an electrophilic coupling reagent in spectrophotometric methods for determining residual chlorine in water. This application is vital in environmental monitoring and water treatment processes (R. A. Al-Okab & A. Syed, 2008).

Environmental and Agricultural Applications

Pesticide Synthesis : The compound plays a crucial role in the synthetic process of novel pesticides like Bistrifluron, demonstrating its importance in the development of effective pest control solutions (Liu An-chan, 2015).

Grass Control in Agriculture : It's a component in CGA 82725, a compound used for postemergence grass control in peanut cultivation, showing its utility in agricultural weed management (W. Grichar & T. E. Boswell, 1986).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O/c13-8-5-7(12(14,15)16)6-18-11(8)19-10-4-2-1-3-9(10)17/h1-6H,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDILVCALCFEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

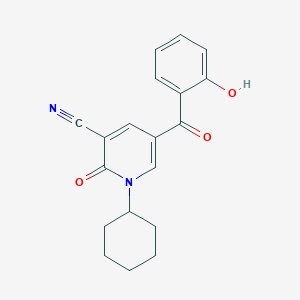

![4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2852646.png)

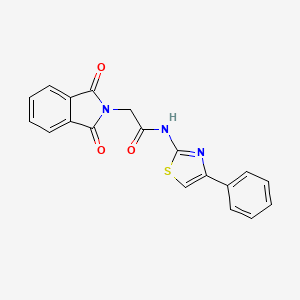

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2852652.png)

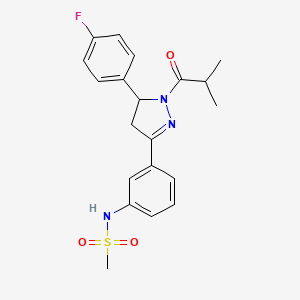

![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)

![3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2852660.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2852663.png)